molecular formula C61H100N18O25 B589995 Galanin Message Associated Peptide (44-59) amide CAS No. 125455-59-6

Galanin Message Associated Peptide (44-59) amide

Cat. No.: B589995
CAS No.: 125455-59-6
M. Wt: 1485.572
InChI Key: MGNOHLGJTBBOLL-FBZPBABGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin Message Associated Peptide (44-59) amide is a peptide fragment derived from the larger galanin peptide. Galanin is a neuropeptide that plays a significant role in the central and peripheral nervous systems. It is involved in various physiological processes, including modulation of neurotransmitter release, regulation of hormone secretion, and influence on feeding behavior . The this compound is a specific segment of this peptide, known for its unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galanin Message Associated Peptide (44-59) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using activating agents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Galanin Message Associated Peptide (44-59) amide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, affecting the peptide’s stability and activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups, altering its conformation.

    Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Galanin Message Associated Peptide (44-59) amide has several scientific research applications:

Mechanism of Action

The mechanism of action of Galanin Message Associated Peptide (44-59) amide involves its interaction with galanin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the peptide can modulate various intracellular signaling pathways, leading to inhibition of neurotransmitter release, regulation of hormone secretion, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and biological activities. Unlike the full-length galanin peptide, this fragment exhibits distinct effects on neurotransmitter release and immune responses, making it a valuable tool for targeted research applications .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N18O25/c1-27(2)18-32(62)60(103)78-16-8-10-41(78)58(101)66-22-45(86)71-36(19-28(3)4)61(104)79-17-9-11-42(79)59(102)77-38(24-81)55(98)69-30(6)50(93)67-31(7)51(94)75-39(25-82)57(100)76-40(26-83)56(99)72-34(13-15-46(87)88)53(96)73-35(20-47(89)90)54(97)68-29(5)49(92)65-21-44(85)70-33(12-14-43(63)84)52(95)74-37(23-80)48(64)91/h27-42,80-83H,8-26,62H2,1-7H3,(H2,63,84)(H2,64,91)(H,65,92)(H,66,101)(H,67,93)(H,68,97)(H,69,98)(H,70,85)(H,71,86)(H,72,99)(H,73,96)(H,74,95)(H,75,94)(H,76,100)(H,77,102)(H,87,88)(H,89,90)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNOHLGJTBBOLL-FBZPBABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N18O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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